molecular formula C10H8ClNO2 B1366055 Methyl 5-chloro-1H-indole-2-carboxylate CAS No. 87802-11-7

Methyl 5-chloro-1H-indole-2-carboxylate

Cat. No. B1366055
CAS RN: 87802-11-7
M. Wt: 209.63 g/mol
InChI Key: WGAOEHZSJWVLBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Methyl 5-chloro-1H-indole-2-carboxylate” is a chemical compound with the molecular formula C10H8ClNO2 . It is a derivative of indole, a heterocyclic compound that is important in many biological processes .


Molecular Structure Analysis

The molecular structure of “Methyl 5-chloro-1H-indole-2-carboxylate” consists of an indole ring substituted with a chlorine atom at the 5th position and a carboxylate group at the 2nd position . The molecular weight of the compound is 209.629 .


Physical And Chemical Properties Analysis

“Methyl 5-chloro-1H-indole-2-carboxylate” is a solid compound . It has a molecular weight of 209.63 . The compound should be stored in a dry place at a temperature between 2-8°C .

Scientific Research Applications

Synthesis and Characterization

  • Methyl 5-chloro-1H-indole-2-carboxylate has been utilized in the synthesis of various chemical compounds. For instance, it played a key role in the creation of new 5-chloro-1-(1H-indole-2-yl)-3-methyl-4,5-dihydro-1H-pyrazole-4-carbxylic acids, with molecular docking studies carried out to predict binding interactions with target proteins like EGFR (Reddy et al., 2022).

Pharmaceutical Intermediates

  • This compound serves as a key intermediate in the preparation of various pharmaceutical agents. Notably, it's instrumental in the synthesis of phosphoindole inhibitors of HIV non-nucleoside reverse transcriptase (Mayes et al., 2010).

Computational and Theoretical Studies

  • Comprehensive computational studies have been conducted on methyl 1H-indol-5-carboxylate, a related compound, to investigate its electronic structure, hydrogen bonding, solvent effects, and spectral features. These studies are crucial for understanding the molecular properties of such compounds (Srivastava et al., 2017).

Biocatalytic Processes

  • The compound has been used in biocatalytic processes. For instance, a study explored the whole-cell biocatalytic application of Bacillus cereus WZZ006 strain for the synthesis of (S)-5-Chloro-1-oxo-2,3-dihydro-2-hydroxy-1H-indene-2-carboxylic acid methyl ester, an intermediate of indoxacarb, demonstrating its potential in producing chiral intermediates for new insecticides (Zhang et al., 2019).

Safety And Hazards

“Methyl 5-chloro-1H-indole-2-carboxylate” is classified under GHS07 for safety . The compound carries the hazard statements H302 and H317, indicating that it is harmful if swallowed and may cause an allergic skin reaction . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

methyl 5-chloro-1H-indole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClNO2/c1-14-10(13)9-5-6-4-7(11)2-3-8(6)12-9/h2-5,12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGAOEHZSJWVLBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(N1)C=CC(=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40406441
Record name Methyl 5-chloro-1H-indole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40406441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 5-chloro-1H-indole-2-carboxylate

CAS RN

87802-11-7
Record name Methyl 5-chloro-1H-indole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40406441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

5-Chloroindole-2-carboxylic acid (0.95 g, 4.65 mmol) was dissolved in methanol (35 ml) and treated with sulphuric acid (0.5 ml). The mixture was refluxed for 5 h and cooled and the solvent was removed. The residue was recrystallized twice from methanol to give the product.
Quantity
0.95 g
Type
reactant
Reaction Step One
Quantity
35 mL
Type
reactant
Reaction Step One
Quantity
0.5 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 5-chloro-1H-indole-2-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 5-chloro-1H-indole-2-carboxylate
Reactant of Route 3
Reactant of Route 3
Methyl 5-chloro-1H-indole-2-carboxylate
Reactant of Route 4
Reactant of Route 4
Methyl 5-chloro-1H-indole-2-carboxylate
Reactant of Route 5
Reactant of Route 5
Methyl 5-chloro-1H-indole-2-carboxylate
Reactant of Route 6
Methyl 5-chloro-1H-indole-2-carboxylate

Citations

For This Compound
26
Citations
RJ Butcher, HS Yathirajan, BV Ashalatha… - … Section E: Structure …, 2006 - scripts.iucr.org
In the molecule of the title compound, C10H8ClNO2, the indole ring system is planar. In the crystal structure, the molecules are linked by intermolecular N—H⋯ O hydrogen bonds …
Number of citations: 5 scripts.iucr.org
SE Brigg - 2017 - scholar.sun.ac.za
HIV-1 remains the worst pandemic faced by mankind since its discovery as the causative agent of AIDS in the early 1980s. An enormous amount of research has been done to find a …
Number of citations: 3 scholar.sun.ac.za
G De Martino, G La Regina, A Coluccia… - Journal of medicinal …, 2004 - ACS Publications
… By the same procedure were prepared methyl 3-[(4-methoxyphenyl)thio]-5-chloro-1H-indole-2-carboxylate (17) starting from methyl 5-chloro-1H-indole-2-carboxylate (25) and N-[(4-…
Number of citations: 322 pubs.acs.org
G De Martino, MC Edler, G La Regina… - Journal of medicinal …, 2006 - ACS Publications
… (17) was synthesized as 12 using methyl 5-chloro-1H-indole-2-carboxylate and N-(2-… -2-carboxylate (19) was synthesized as 12 using methyl 5-chloro-1H-indole-2-carboxylate and N-(3-…
Number of citations: 420 pubs.acs.org
J Wu, YL Liu, H Wu, HY Wang, P Zou - Zeitschrift für Kristallographie …, 2013 - degruyter.com
… nearly planar molecule is in good agreement with the structure of methyl 5-chloro-1H-indole-2-carboxylate [15]. An examination of the deviations from the least-squares planes through …
Number of citations: 0 www.degruyter.com
R Silvestri, G De Martino, G La Regina… - Journal of medicinal …, 2003 - ACS Publications
… (28), methyl 5-chloro-1H-indole-2-carboxylate was used, yield … (34), methyl 5-chloro-1H-indole-2-carboxylate was used, … (35), methyl 5-chloro-1H-indole-2-carboxylate was used, yield 77…
Number of citations: 201 pubs.acs.org
G La Regina, T Sarkar, R Bai, MC Edler… - Journal of medicinal …, 2009 - ACS Publications
… Synthesized as 4, starting from methyl 5-chloro-1H-indole-2-carboxylate, yield 68%, yellow solid, mp 188−193 C (from ethanol/water). H NMR (CDCl 3 ): δ 3.69 (s, 3H), 3.84 (s, 6H), 3.96 …
Number of citations: 112 pubs.acs.org
Y Huang, B Zhang, J Li, H Liu, Y Zhang, Z Yang… - European Journal of …, 2019 - Elsevier
In this work, a series of novel indole-2-amide compounds were designed, synthesized, characterized and the anti-inflammatory activity in vivo were evaluated. Compounds 8a, 10b, 12h, …
Number of citations: 51 www.sciencedirect.com
S Chourey, R Wang, Q Ye, CN Reddy… - Chemical and …, 2023 - jstage.jst.go.jp
… To a stirred solution of methyl 5-chloro-1H-indole-2-carboxylate (148 mg, 0.706 mmol), K 2 CO 3 (97.6 mg, 0.706 mmol), paraformaldehyde (211.9 mg, 7.060 mmol) in CHCl 3 (2 mL), …
Number of citations: 5 www.jstage.jst.go.jp
N Ranasinghe - 2014 - scholar.archive.org
In recent years, modern technology such as microwave irradiation and continuous flow processes have emerged as valuable tools in chemical and pharmaceutical industry, facilitating …
Number of citations: 2 scholar.archive.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.